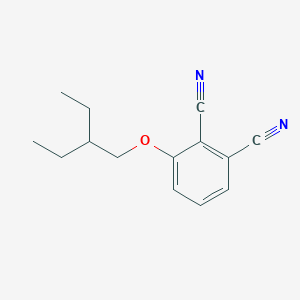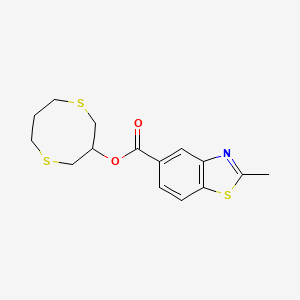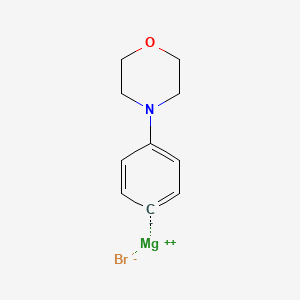
1-(5-Chloro-2-hydroxyphenyl)-3-(pyridin-2-yl)propane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chloro-2-hydroxyphenyl)-3-(pyridin-2-yl)propane-1,3-dione is a synthetic organic compound that belongs to the class of diketones. This compound is characterized by the presence of a chloro-substituted phenyl ring, a hydroxyl group, and a pyridinyl moiety. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-hydroxyphenyl)-3-(pyridin-2-yl)propane-1,3-dione typically involves multi-step organic reactions. One common approach is the Claisen condensation reaction between a chloro-substituted benzaldehyde and a pyridine derivative. The reaction conditions often include the use of a strong base such as sodium ethoxide in an ethanol solvent, followed by acidification to yield the desired diketone.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Chloro-2-hydroxyphenyl)-3-(pyridin-2-yl)propane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The diketone moiety can be reduced to form diols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or primary amines in the presence of a base.
Major Products
Oxidation: Formation of 1-(5-Chloro-2-oxophenyl)-3-(pyridin-2-yl)propane-1,3-dione.
Reduction: Formation of 1-(5-Chloro-2-hydroxyphenyl)-3-(pyridin-2-yl)propane-1,3-diol.
Substitution: Formation of 1-(5-Amino-2-hydroxyphenyl)-3-(pyridin-2-yl)propane-1,3-dione.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(5-Chloro-2-hydroxyphenyl)-3-(pyridin-2-yl)propane-1,3-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and hydroxyl groups can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(5-Bromo-2-hydroxyphenyl)-3-(pyridin-2-yl)propane-1,3-dione
- 1-(5-Methyl-2-hydroxyphenyl)-3-(pyridin-2-yl)propane-1,3-dione
- 1-(5-Nitro-2-hydroxyphenyl)-3-(pyridin-2-yl)propane-1,3-dione
Uniqueness
1-(5-Chloro-2-hydroxyphenyl)-3-(pyridin-2-yl)propane-1,3-dione is unique due to the presence of the chloro substituent, which can significantly affect its chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
184476-65-1 |
|---|---|
Formule moléculaire |
C14H10ClNO3 |
Poids moléculaire |
275.68 g/mol |
Nom IUPAC |
1-(5-chloro-2-hydroxyphenyl)-3-pyridin-2-ylpropane-1,3-dione |
InChI |
InChI=1S/C14H10ClNO3/c15-9-4-5-12(17)10(7-9)13(18)8-14(19)11-3-1-2-6-16-11/h1-7,17H,8H2 |
Clé InChI |
ROJMXZONBYIPES-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C(=O)CC(=O)C2=C(C=CC(=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-pyridin-2-yl]-(3-phenyl-propyl)-amine](/img/structure/B12577368.png)
![N-Allyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12577374.png)
![1,4-Dioxaspiro[4.5]dec-7-ene-8-carbonyl azide, 7-methyl-](/img/structure/B12577382.png)
![N~1~,N~2~-Bis[(anthracen-9-yl)methyl]ethane-1,2-diamine](/img/structure/B12577383.png)
![N-{4-Nitro-2,5-bis[(4-sulfanylphenyl)ethynyl]phenyl}acetamide](/img/structure/B12577389.png)
![6-Propyl-3-[4-(4-propylphenyl)cyclohexyl]cyclohex-2-en-1-one](/img/structure/B12577397.png)
![3-(3-Phenoxyphenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12577404.png)
![4-[4,5-Bis(4-nitrophenyl)-1,3-dihydro-2H-imidazol-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12577412.png)


![6-[4-Chloro-5-(difluoromethyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B12577447.png)
